Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Regioisomer comparison 1,2,4-oxadiazole Physicochemical properties

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 298218-15-2; synonym 37384-65-9) is a disubstituted 1,2,4-oxadiazole featuring a 4-nitrophenyl group at C5 and an ethyl carboxylate at C3. The 1,2,4-oxadiazole core serves as a recognized bioisostere for ester and carboxamide functionalities, providing metabolic stability advantages over hydrolytically labile carboxylic acid derivatives while maintaining hydrogen-bonding capacity.

Molecular Formula C11H9N3O5
Molecular Weight 263.21 g/mol
Cat. No. B13733629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC11H9N3O5
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O5/c1-2-18-11(15)9-12-10(19-13-9)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3
InChIKeyKXHDSKPABLLYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate: A Nitrophenyl-Functionalized 1,2,4-Oxadiazole-3-carboxylate Building Block


Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 298218-15-2; synonym 37384-65-9) is a disubstituted 1,2,4-oxadiazole featuring a 4-nitrophenyl group at C5 and an ethyl carboxylate at C3 . The 1,2,4-oxadiazole core serves as a recognized bioisostere for ester and carboxamide functionalities, providing metabolic stability advantages over hydrolytically labile carboxylic acid derivatives while maintaining hydrogen-bonding capacity [1]. The 4-nitrophenyl substituent imparts electron-withdrawing character that modulates the oxadiazole ring electronics and contributes to potential π-stacking interactions with biological targets [2]. This compound is supplied as a specialty research chemical and building block for medicinal chemistry and materials science applications.

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Case for Specific Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate Selection


1,2,4-Oxadiazoles exhibit pronounced regioisomer-dependent property differences that preclude simple interchange. The 1,2,4-oxadiazole regioisomer (with substituent positions reversed at C3 and C5) differs in electron distribution and hydrogen-bonding geometry [1]. The 4-nitrophenyl group at the C5 position, when paired with the ethyl carboxylate at C3, establishes a defined electronic push-pull system distinct from the regioisomeric 3-(4-nitrophenyl)-5-carboxylate arrangement . Furthermore, 1,2,4-oxadiazoles lacking the carboxylate ester functionality lose the capacity for subsequent hydrolysis to the carboxylic acid, a key derivatization pathway for amide coupling and bioconjugation [2]. The ethyl ester specifically offers a balance of crystallinity and solubility that methyl or tert-butyl ester analogs may not replicate.

Quantitative Differentiation Evidence for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


Regioisomeric Positioning Determines C3 vs. C5 Carboxylate Placement: Physicochemical Profile vs. 3-(4-Nitrophenyl)-5-carboxylate Regioisomer

The target compound places the 4-nitrophenyl group at C5 and the ethyl carboxylate at C3 of the 1,2,4-oxadiazole ring. This contrasts with the commercially available regioisomer ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 96898-36-1), where the substituent positions are reversed . While both regioisomers share identical molecular formula (C11H9N3O5), molecular weight (263.21), and predicted LogP (2.34), the positional swap alters the electronic character of the oxadiazole ring: the C3 carboxylate is more electron-deficient than the C5 carboxylate due to the proximity to the ring oxygen and N4 nitrogen, affecting reactivity toward nucleophiles and hydrogen-bond acceptor strength [1].

Regioisomer comparison 1,2,4-oxadiazole Physicochemical properties

Ethyl Carboxylate at C3 Enables Hydrolysis-Dependent Derivatization Not Available to Non-Ester 5-(4-Nitrophenyl)-1,2,4-oxadiazole Analogs

The ethyl carboxylate at C3 provides a latent carboxylic acid functionality that can be unmasked via hydrolysis, enabling subsequent amide coupling or bioconjugation. This is a key differentiator from closely related 5-(4-nitrophenyl)-1,2,4-oxadiazole analogs that lack the ester moiety, such as 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 10185-65-6; MW 219.20; no ester group) and 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole . The oxadiazole ring itself serves as a non-classical bioisostere for esters and amides, but the presence of a true ester functionality at C3 adds a second, chemically orthogonal derivatization handle that is absent in simple alkyl- or aryl-substituted analogs [1].

Synthetic intermediate Carboxylic acid bioisostere Amide coupling precursor

Class-Level Sirt2 Inhibitory Scaffold: 1,2,4-Oxadiazole Core Demonstrates Single-Digit μM Potency and Isoform Selectivity vs. Sirt1/3/5

The 1,2,4-oxadiazole scaffold, which constitutes the core of the target compound, has been validated as a privileged pharmacophore for Sirt2 inhibition across multiple independent studies. In the foundational work by Moniot et al. (2017), 1,2,4-oxadiazole-based inhibitors demonstrated Sirt2 inhibitory activity at the single-digit μM level using the α-tubulin-acetylLys40 peptide substrate, while remaining inactive up to 100 μM against Sirt1, -3, and -5 (both deacetylase and desuccinylase activities) [1]. In the 2024 follow-up SAR study by Colcerasa et al., optimized 1,2,4-oxadiazole analogues reduced prostate cancer cell viability and inhibited cell migration, with effects correlated to Sirt2 deacetylase inhibition both in vitro and in cells [2]. The 4-nitrophenyl substituent present on the target compound is consistent with structural features found in potent analogs within both series.

Sirtuin 2 inhibition Anticancer Epigenetics

Vilsmeier Reagent-Mediated One-Pot Synthesis Yields 1,2,4-Oxadiazoles Bearing 4-Nitrophenyl in Good to Excellent Efficiency (61–96%)

The synthetic methodology for constructing the target compound's scaffold is well-precedented. Zarei (2018) reported a one-pot Vilsmeier reagent-mediated synthesis of 1,2,4-oxadiazoles from nitriles (or amidoximes) and carboxylic acids, explicitly demonstrating 4-nitrophenyl as a compatible substituent [1]. Yields across the substrate scope ranged from 61% to 93%, with the one-pot protocol offering significant practical advantages including mild conditions, simple workup (aqueous extraction), and compatibility with diverse functional groups including nitro, chloro, methoxy, and thiophenyl substituents [2]. The patent literature further discloses scalable processes for 1,2,4-oxadiazole carboxylates, establishing industrial feasibility for procurement-scale synthesis [3].

One-pot synthesis Vilsmeier reagent Synthetic accessibility

Cholinesterase Inhibitory Potential: Nitro-Substituted 1,2,4-Oxadiazoles Demonstrate AChE IC50 as Low as 1.47 µM, Outperforming Rivastigmine

Nitro-substituted 1,2,4-oxadiazoles have been profiled for cholinesterase inhibition, revealing promising activity against acetylcholinesterase (AChE). Šikorová et al. (2026) reported that novel 1,2,4-oxadiazole derivatives containing nitro group(s) exhibited robust AChE inhibition with IC50 values as low as 1.47 µM, outperforming the clinically used cholinesterase inhibitor rivastigmine in several cases [1]. Molecular docking studies unveiled unique binding modes of the nitro-oxadiazole scaffold within the AChE active site, while butyrylcholinesterase (BuChE) inhibition was comparatively weaker (IC50 ≥ 45.09 µM), indicating a degree of selectivity [2]. The 4-nitrophenyl group on the target compound aligns with structural features associated with AChE inhibitory activity in this chemotype.

Acetylcholinesterase inhibition Neurodegeneration Nitro-substituted oxadiazoles

Recommended Application Scenarios for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate Based on Evidenced Differentiation


Medicinal Chemistry: Sirtuin 2 (Sirt2) Inhibitor Lead Optimization and Dual Sirt2/HDAC6 Probe Development

The validated 1,2,4-oxadiazole scaffold is established as a Sirt2-inhibitory pharmacophore with single-digit μM potency and >10-fold selectivity over Sirt1/3/5 isoforms [1]. The target compound's 4-nitrophenyl group aligns with favorable SAR features identified in the Moniot (2017) and Colcerasa (2024) series [2]. The ethyl carboxylate at C3 provides a tractable handle for hydrolysis to the carboxylic acid, enabling amide coupling to explore additional binding interactions in the Sirt2 selectivity pocket. This compound is suitable as a starting point for fragment growth strategies, dual Sirt2/HDAC6 inhibitor design, and structure-based optimization using the available Sirt2 crystal structures (PDB 8PY3).

Neuroscience Drug Discovery: Cholinesterase Inhibitor Scaffold for Alzheimer's Disease Programs

Nitro-substituted 1,2,4-oxadiazoles have demonstrated AChE IC50 values as low as 1.47 µM, with compounds outperforming rivastigmine and showing selectivity over BuChE (≥30-fold) [1]. The target compound contains the 4-nitrophenyl moiety consistent with active AChE inhibitor chemotypes. The C3 carboxylate ester enables pro-drug strategies or the attachment of brain-penetrant moieties, while the oxadiazole ring provides metabolic stability advantages over ester- and amide-based cholinesterase inhibitors. Application includes primary screening against AChE/BuChE, molecular docking studies, and preliminary BBB penetration assessment.

Chemical Biology: Carboxylate-Containing Photoaffinity Probe and Bioconjugation Precursor

The ethyl carboxylate at C3 can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O), generating a conjugation-competent intermediate for biotin, fluorophore, or photoaffinity label attachment [1]. This capability distinguishes the target compound from non-ester 5-(4-nitrophenyl)oxadiazole analogs [2]. The 4-nitrophenyl group can be reduced to the corresponding aniline (H2, Pd/C or SnCl2), providing a second orthogonal derivatization site. This dual-functionalization strategy enables the construction of target-engagement probes for chemoproteomics, pull-down assays, and cellular imaging applications.

Process Chemistry and Library Synthesis: Scalable Building Block for 1,2,4-Oxadiazole Library Enumeration

The one-pot Vilsmeier reagent-mediated synthesis (Zarei 2018) and the scalable Lexicon Pharmaceuticals carboxylate process (US 6951946) establish the synthetic accessibility of 1,2,4-oxadiazole-3-carboxylates at multi-gram to kilogram scale [1]. The target compound serves as a versatile building block for parallel library synthesis: the ethyl ester can be diversified via amidation with diverse amines, while the 4-nitrophenyl group can be elaborated via reduction/diazotization or nucleophilic aromatic substitution. The good to excellent yields (61–93%) reported for this scaffold class support cost-effective procurement for hit-to-lead and lead optimization campaigns [2].

Quote Request

Request a Quote for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.